Home > Products > Screening Compounds P116608 > ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate -

ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Catalog Number: EVT-4123630
CAS Number:
Molecular Formula: C25H24N2O8S
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a novel PPARγ scaffold identified through a virtual screening approach. [] It displays a distinct chemotype compared to other known PPARγ agonists. [] The compound has been primarily investigated for its potential as a peroxisome proliferator-activated receptor gamma (PPARγ) modulator. [] PPARγ plays a crucial role in regulating lipid and glucose metabolism and is a target for treating type 2 diabetes. []

Molecular Structure Analysis

Information regarding the specific chemical reactions involving the compound is limited in the provided literature. [] It is known to bind competitively to the PPARγ ligand binding domain (LBD), suggesting an interaction with the receptor. []

Physical and Chemical Properties Analysis

Data on the specific physical and chemical properties of the compound, such as melting point, solubility, or spectroscopic characteristics, is absent in the reviewed literature. []

Applications

The primary application of the compound explored in the available literature is its potential as a PPARγ agonist. [] It has been shown to bind to PPARγ with high affinity (EC50 of 215 nM to 5.45 μM) in both fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. [] It also activates PPARγ with an EC50 value in the range of 467-594 nM, as demonstrated by a TR-FRET activation reporter assay. [] This suggests its potential in treating metabolic disorders such as type 2 diabetes, where PPARγ agonists are known to improve insulin sensitivity and glucose homeostasis. []

Safety and Hazards

No information is provided in the literature about the safety and hazards associated with the compound. []

5-(4-(Benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through a virtual screening approach. [] It displays high affinity competitive binding to the PPARγ-LBD with an EC50 of 215 nM. [] MDG 548 also exhibits agonism of PPARγ with an EC50 of 467 nM. [] Additionally, it demonstrates differential PPAR isotype specificity, showing activity against PPARγ but not PPARα and PPARδ subtypes. []

3-((4-Bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: Similar to MDG 548, MDG 559 is another novel PPARγ scaffold identified through a virtual screening approach. [] It demonstrates high affinity competitive binding to the PPARγ-LBD, with an EC50 of 1.69 μM. [] MDG 559 also acts as a PPARγ agonist with an EC50 of 594 nM. [] It exhibits differential PPAR isotype specificity, showing activity against PPARγ but not PPARα and PPARδ subtypes. []

N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)

Compound Description: Compound 5 is a potent and reversible endothelial lipase (EL) inhibitor with an IC50 of 61 nM against EL and 454 nM against EL using HDL as a substrate (ELHDL). [] This compound is selective for EL over lipoprotein lipase (LPL) but does not show selectivity against hepatic lipase (HL). []

N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a)

Compound Description: Compound 6a is a potent and reversible EL inhibitor identified through deck mining. [] It exhibits an IC50 of 41 nM against EL and 1760 nM against ELHDL. [] Similar to compound 5, it shows selectivity for EL over LPL but not against HL. [] Compound 6a served as a starting point for optimization towards more potent and selective EL inhibitors. []

N-(4-(3,4-Dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 7c)

Compound Description: Compound 7c represents an optimized analog of compound 6a, developed to enhance potency and pharmacokinetic properties. [] It displays an IC50 of 148 nM against EL and 218 nM against ELHDL, and possesses improved pharmacokinetic properties compared to compound 6a. [] Despite achieving targeted plasma exposures, compound 7c did not increase HDL-cholesterol levels in vivo, suggesting the need for more physiologically relevant in vitro assays for evaluating EL inhibitors. []

Properties

Product Name

ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C25H24N2O8S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C25H24N2O8S/c1-6-34-24(31)22-13(3)26-25(36-22)27-19(14-8-10-15(32-4)17(11-14)33-5)18(21(29)23(27)30)20(28)16-9-7-12(2)35-16/h7-11,19,29H,6H2,1-5H3

InChI Key

PJBTZXCYSUQYKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC(=C(C=C4)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.